3-Methoxypyrazine-2-carbaldehyde
Overview
Description
3-Methoxypyrazine-2-carbaldehyde: is a heterocyclic organic compound with the molecular formula C6H6N2O2 It is part of the pyrazine family, which is known for its aromatic properties and presence in various natural and synthetic substances This compound is characterized by a pyrazine ring substituted with a methoxy group at the third position and an aldehyde group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyrazine-2-carbaldehyde typically involves the reaction of pyrazine derivatives with methoxy and aldehyde functional groups. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes steps such as purification through distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products:
Oxidation: 3-Methoxypyrazine-2-carboxylic acid.
Reduction: 3-Methoxypyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxypyrazine-2-carbaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Methoxypyrazine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy group may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and distribution within biological systems .
Comparison with Similar Compounds
2-Isobutyl-3-methoxypyrazine: Known for its strong odor and presence in foods like roasted peanuts.
2-Butyl-3-methoxypyrazine: Another methoxypyrazine with distinct olfactory properties.
Comparison: Unlike other methoxypyrazines, the presence of the aldehyde group at the second position allows for additional chemical modifications and interactions, making it a versatile compound in research and industry .
Properties
IUPAC Name |
3-methoxypyrazine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6-5(4-9)7-2-3-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNNCWQBJSXORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579085 | |
Record name | 3-Methoxypyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63874-90-8 | |
Record name | 3-Methoxypyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxypyrazine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 3-methoxypyrazine-2-carbaldehyde 2,4-dinitrophenylhydrazone?
A1: The compound crystallizes in the monoclinic system with the space group P21/c. Its unit cell dimensions are a=7.1026 Å, b=9.404 Å, c=21.372 Å, and β=108.246° []. The crystal structure was refined to an R-factor of 0.087 [].
Q2: Are there any specific structural features observed in the crystallized form of this compound 2,4-dinitrophenylhydrazone?
A2: Yes, a key structural feature is that all the atoms of the phenylhydrazone moiety, along with the methoxy methyl group and the oxygen atoms of the nitro group, lie within the same plane [].
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